molecular formula C11H15NO3S B14392874 Methyl 4-acetamido-5-propylthiophene-2-carboxylate CAS No. 89499-27-4

Methyl 4-acetamido-5-propylthiophene-2-carboxylate

Cat. No.: B14392874
CAS No.: 89499-27-4
M. Wt: 241.31 g/mol
InChI Key: POPCMXJBLIDSQY-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-propylthiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an acetamido group at the 4-position, a propyl group at the 5-position, and a methyl ester group at the 2-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-propylthiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-propylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-acetamido-5-propylthiophene-2-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-propylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a propyl group.

    Ethyl 4-acetamido-5-propylthiophene-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4-acetamido-5-propylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

89499-27-4

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

methyl 4-acetamido-5-propylthiophene-2-carboxylate

InChI

InChI=1S/C11H15NO3S/c1-4-5-9-8(12-7(2)13)6-10(16-9)11(14)15-3/h6H,4-5H2,1-3H3,(H,12,13)

InChI Key

POPCMXJBLIDSQY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)OC)NC(=O)C

Origin of Product

United States

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